![molecular formula C17H21N5O2 B2843955 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1331316-37-0](/img/structure/B2843955.png)
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole derivatives and subsequent acetamide coupling. The precise synthetic pathway can vary, but it generally includes:
- Formation of Imidazole Derivatives : Starting with 2-methylimidazole and appropriate aldehydes or ketones.
- Cyclization : To form the imidazolidinone structure.
- Acetylation : Introducing the acetamide group to enhance biological activity.
Antitumor Activity
Research has indicated that compounds with imidazole and imidazolidinone structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7d | HeLa | 0.52 | Induces apoptosis |
7d | MCF-7 | 0.34 | G2/M phase arrest |
7d | HT-29 | 0.86 | Tubulin polymerization inhibition |
These findings suggest that the compound may act similarly to colchicine by disrupting microtubule dynamics, which is critical for cancer cell division .
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds containing imidazole rings exhibit activity against various bacterial strains:
Bacterial Strain | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Bacillus subtilis | 10 mm |
The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
Other Biological Activities
The biological profile of this compound may extend beyond antitumor and antimicrobial effects. Compounds with similar structures have been reported to possess:
- Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
- Antidiabetic effects : By enhancing insulin sensitivity or modulating glucose metabolism.
Case Studies
Several studies have investigated the efficacy of imidazole-containing compounds in preclinical models:
- Study on Anticancer Efficacy : A study demonstrated that a series of imidazole derivatives, including those similar to this compound, exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration in vivo .
- Antimicrobial Screening : Another study evaluated the antimicrobial potency of imidazole derivatives against clinical isolates, highlighting their potential as new therapeutic agents against resistant strains .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds similar to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can act as inhibitors of the Keap1–Nrf2 protein-protein interaction (PPI). This interaction is crucial in regulating oxidative stress responses within cells. Inhibitors of this pathway have therapeutic potential for diseases linked to oxidative stress, such as neurodegenerative disorders and cancer .
Synthesis of Novel Therapeutics
The compound serves as a scaffold for synthesizing new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance binding affinity and selectivity towards various biological targets. For instance, derivatives of imidazole-containing compounds have been shown to exhibit significant activity against cancer cell lines .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated for its role in enzyme inhibition. Studies have demonstrated that modifications of the imidazole ring can lead to compounds with potent inhibitory effects on enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .
Binding Affinity Characterization
In vitro studies have utilized surface plasmon resonance (SPR) techniques to evaluate the binding affinity of this compound to various targets. The results indicate that the compound's structural characteristics contribute to its ability to interact effectively with target proteins, suggesting its utility in drug design .
Pharmacological Insights
Therapeutic Potential in Autoimmune Diseases
The modulation of the Nrf2 pathway by compounds like this compound presents opportunities for developing treatments for autoimmune diseases. By enhancing the cellular defense mechanisms against oxidative damage, these compounds may help alleviate symptoms associated with conditions such as rheumatoid arthritis and lupus .
Case Studies: Efficacy in Animal Models
Recent studies have employed animal models to evaluate the efficacy of this compound in reducing oxidative stress markers. Results showed a significant decrease in markers associated with inflammation and oxidative damage, supporting its potential use as a therapeutic agent .
Data Tables
Propiedades
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-14-18-7-9-20(14)10-8-19-16(23)13-21-11-12-22(17(21)24)15-5-3-2-4-6-15/h2-7,9H,8,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZPOPJYXONXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.